molecular formula C21H22N4OS2 B2913234 3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one CAS No. 681271-98-7

3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one

Cat. No.: B2913234
CAS No.: 681271-98-7
M. Wt: 410.55
InChI Key: ZUVVSVKWSODAFC-UHFFFAOYSA-N
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Description

The compound 3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one is a heterocyclic molecule featuring a fused thiadiazolo-diazepine core modified with a dibenzylaminomethyl substituent and a thioxo group.

Properties

IUPAC Name

3-[(dibenzylamino)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2/c26-19-12-7-13-24-20(22-19)28-21(27)25(24)16-23(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18/h1-6,8-11H,7,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVVSVKWSODAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C2N(C1)N(C(=S)S2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one typically involves multi-component reactions. One common method includes the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions . This method is advantageous due to its high efficiency and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of microwave irradiation and ionic liquids can enhance the reaction rates and yields, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one involves its interaction with specific molecular targets in the body. It is believed to act on GABA_A receptors in the CNS, leading to its anticonvulsant and hypnotic effects . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The only compound described in is diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l), which belongs to a distinct chemical class (imidazo[1,2-a]pyridine) and lacks the thiadiazolo-diazepine backbone or thioxo functionality present in the target compound.

Key Differences Between the Target Compound and Compound 1l:

Property Target Compound Compound 1l (from )
Core Structure Thiadiazolo[3,2-a][1,3]diazepine with a thioxo group Imidazo[1,2-a]pyridine with ester and nitrophenyl substituents
Functional Groups Dibenzylaminomethyl, thioxo (-S) Cyano (-CN), nitro (-NO₂), phenethyl, ester (-COOEt)
Reported Synthesis Not available in evidence One-pot two-step reaction with 51% yield
Physical Properties Not available Yellow solid, m.p. 243–245°C, confirmed via NMR, IR, and HRMS
Potential Applications Hypothesized enzyme/receptor modulation (unverified) Unspecified in evidence; imidazopyridines are often explored for anticancer or antiviral roles

Critical Analysis of Evidence Limitations

The absence of direct data on the target compound or its analogs in the provided evidence precludes a meaningful comparison. For example:

  • Biological data : Compound 1l lacks reported activity, making it impossible to compare pharmacological profiles.

Biological Activity

The compound 3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one is a member of a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N4S2\text{C}_{18}\text{H}_{20}\text{N}_4\text{S}_2

This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiadiazole derivatives. Research indicates that compounds similar to the one exhibit significant antibacterial and antifungal activities. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that thiadiazole derivatives showed effective inhibition against various strains of bacteria and fungi, suggesting a potential application in treating infections .

2. Anticancer Properties

Thiadiazole derivatives have also been explored for their anticancer potential. The compound's structure allows it to interact with cellular pathways involved in cancer progression.

  • Research Findings : A recent study highlighted that similar compounds induced apoptosis in cancer cell lines through the activation of caspase pathways . This suggests a mechanism by which the compound may exert its anticancer effects.

3. Neuroprotective Effects

Emerging research has pointed towards neuroprotective properties associated with thiadiazole compounds.

  • Study Overview : In vitro studies indicated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis . This opens avenues for further exploration in neurodegenerative diseases.

Data Tables

Activity TypeReferenceObserved Effect
AntimicrobialJournal of Medicinal ChemistrySignificant inhibition against bacterial strains
AnticancerCancer Research JournalInduction of apoptosis in cancer cell lines
NeuroprotectiveNeurobiology LettersProtection against oxidative stress in neuronal cells

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the [1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one core in this compound?

  • Methodological Answer : The core structure can be synthesized via intramolecular cyclization of intermediates containing both thiadiazole and diazepine precursors. For example, Skryl’nikova et al. demonstrated that cyclization of triazole-thiol derivatives in polar aprotic solvents (e.g., DMF) with catalytic KOH at elevated temperatures (100°C) yields fused heterocycles . Similar conditions could be optimized for this compound, adjusting reaction time and base concentration to minimize side products.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques such as 1^1H NMR (to verify proton environments of dibenzylamino and thioxo groups) and IR (to confirm C=S stretching at ~1200–1250 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while HPLC (≥95% purity threshold) identifies impurities from incomplete cyclization or byproducts .

Q. What reactivity patterns are anticipated at the thioxo (C=S) group in this compound?

  • Methodological Answer : The thioxo group is susceptible to nucleophilic substitution or oxidation. For instance, reaction with alkyl halides could yield thioether derivatives, while oxidation with H2_2O2_2 may form sulfoxide/sulfone analogs. Controlled experiments under inert atmospheres (N2_2) are recommended to avoid undesired side reactions .

Advanced Research Questions

Q. How can computational chemistry guide the design of analogs with enhanced bioactivity?

  • Methodological Answer : Perform molecular docking studies using enzymes relevant to the compound’s hypothesized targets (e.g., 14-α-demethylase, PDB: 3LD6). Software like AutoDock Vina can predict binding affinities of modified analogs, prioritizing substituents that enhance hydrophobic interactions or hydrogen bonding with active sites . MD simulations (GROMACS) further validate stability of ligand-receptor complexes over 100-ns trajectories.

Q. What experimental designs are optimal for assessing structure-activity relationships (SAR) of substituents on the dibenzylamino group?

  • Methodological Answer : Use a factorial design to systematically vary substituents (e.g., electron-withdrawing/-donating groups on benzyl rings). Synthesize 10–15 analogs, then evaluate biological activity (e.g., enzyme inhibition assays) and physicochemical properties (logP, solubility). Multivariate regression analysis identifies critical substituent parameters (Hammett σ, π) correlating with activity .

Q. How can researchers investigate the environmental fate of this compound under OECD guidelines?

  • Methodological Answer : Follow Project INCHEMBIOL’s framework :

  • Phase 1 : Determine partition coefficients (logKow_{ow}) via shake-flask assays and hydrolysis stability at pH 4–8.
  • Phase 2 : Use soil column experiments to assess biodegradation half-life (t1/2_{1/2}) and metabolite profiling via LC-MS/MS.
  • Phase 3 : Model ecological risks using ECOSAR v2.2 to predict toxicity to aquatic organisms (e.g., Daphnia magna).

Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?

  • Methodological Answer : Employ 13^{13}C NMR and dynamic NMR (DNMR) at variable temperatures (25–80°C) to detect tautomeric equilibria between thione-thiol forms. X-ray crystallography provides definitive proof of solid-state tautomerism, while UV-Vis spectroscopy monitors shifts in λmax_{\text{max}} under pH variations .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s stability in acidic media be resolved?

  • Methodological Answer : Replicate stability studies (pH 1–3, 37°C) using controlled buffer systems (HCl/KCl) and monitor degradation via UPLC-UV at 24/48/72-hour intervals. Compare results with literature (e.g., triazolothiadiazepine analogs ) to distinguish compound-specific behavior from generalized trends. Statistical tools (t-tests, ANOVA) quantify significance of observed discrepancies .

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